4-(2-Acetoxy-ethyl)phenol (CAS 58556-55-1), commonly known as tyrosol acetate, is a lipophilic ester derivative of the natural phenolic antioxidant tyrosol. Structurally, it features a phenol ring with a para-substituted ethyl acetate group, effectively masking the primary aliphatic alcohol while leaving the phenolic hydroxyl free for targeted reactivity or antioxidant function [1]. In industrial and research procurement, this compound is primarily sourced as a pre-protected synthetic intermediate for the production of high-value glycophenolics like salidroside, or as a lipophilic bioactive agent formulated into lipid-rich matrices where highly hydrophilic antioxidants fail to partition effectively [2].
Substituting 4-(2-acetoxy-ethyl)phenol with its cheaper, unacetylated parent compound, tyrosol, routinely fails in both chemical synthesis and lipid-based formulations. In synthetic workflows targeting the phenolic hydroxyl (e.g., salidroside synthesis), free tyrosol presents competing aliphatic and phenolic hydroxyl groups, necessitating costly and yield-reducing multi-step protection and deprotection sequences [1]. In formulation contexts, free tyrosol is highly hydrophilic and partitions almost entirely into the aqueous phase of oil-in-water emulsions, leaving the lipid phase unprotected against oxidation. Tyrosol acetate’s modified hydrophilic-lipophilic balance (HLB) ensures it remains anchored in the lipid phase, making it non-interchangeable with free tyrosol for lipophilic applications [2].
In the chemical synthesis of high-value phenylethanoid glycosides, utilizing 4-(2-acetoxy-ethyl)phenol bypasses the need for complex protection/deprotection steps. When free tyrosol is used as a precursor, the primary aliphatic alcohol competes with the phenolic hydroxyl, necessitating multi-step per-acetylation and selective deprotection[1]. Tyrosol acetate provides a pre-protected aliphatic hydroxyl, allowing direct, regioselective modification of the phenolic group, condensing the classical multi-step route and significantly improving overall synthetic efficiency.
| Evidence Dimension | Synthetic steps for regioselective phenolic modification |
| Target Compound Data | 1 step (direct reaction on phenolic OH) |
| Comparator Or Baseline | Free tyrosol (requires ≥3 steps: protection, reaction, deprotection) |
| Quantified Difference | Elimination of 2+ synthetic steps |
| Conditions | Chemical synthesis of salidroside and related glycosides |
Reduces reagent costs, minimizes yield losses associated with intermediate purification, and accelerates API manufacturing workflows.
The acetylation of the primary alcohol in 4-(2-acetoxy-ethyl)phenol significantly alters its hydrophilic-lipophilic balance (HLB) compared to the highly hydrophilic free tyrosol. This increased lipophilicity allows tyrosol acetate to effectively partition into the lipid phase of oil-in-water emulsions, whereas free tyrosol predominantly washes into the aqueous phase [1]. Studies on lipophilic tyrosol derivatives demonstrate that this structural modification prevents the antioxidant from migrating out of the lipid matrix, thereby providing superior oxidative stability in lipid-rich formulations.
| Evidence Dimension | Lipid-phase partitioning and retention |
| Target Compound Data | High retention in lipid phase due to esterification |
| Comparator Or Baseline | Free tyrosol (partitions to aqueous phase) |
| Quantified Difference | Significant shift in HLB favoring lipid solubility |
| Conditions | Oil-in-water emulsion formulation |
Critical for procurement in the cosmetics and functional food industries where antioxidants must remain in the lipid phase to prevent rancidity.
The increased lipophilicity of 4-(2-acetoxy-ethyl)phenol directly translates to enhanced cellular membrane permeability compared to free tyrosol. In vitro cell viability assays on human cancer cell lines (e.g., HeLa) demonstrate that tyrosol acetate exhibits a higher cytotoxic effect than unmodified tyrosol, which showed minimal impact [1]. The general trend of inhibition upon DNA synthesis in these models confirms that the acetylated derivative penetrates cells more effectively to exert its biological activity.
| Evidence Dimension | In vitro cellular efficacy / cytotoxicity |
| Target Compound Data | Significant dose-dependent reduction in cell viability |
| Comparator Or Baseline | Free tyrosol (minimal significant effect at equivalent doses) |
| Quantified Difference | Enhanced reduction in cell viability (Tyrosol acetate > Tyrosol) |
| Conditions | In vitro human cell line assays (HeLa) over 48 hours |
Justifies the procurement of the acetylated derivative over the cheaper parent compound for pharmaceutical research requiring high intracellular concentrations.
Recent in vivo and in vitro studies have identified 4-(2-acetoxy-ethyl)phenol as a key small-molecule metabolite secreted by probiotic yeast that potently inhibits hyperinflammation. In LPS-induced 'cytokine storm' models, tyrosol acetate significantly attenuated pro-inflammatory cytokines (IL-6, IL-1α, IL-1β, TNF-α) by downregulating TLR4, IL-1R, and TNFR signaling pathways, leading to NF-κB inhibition [1]. Unlike broad immunosuppressants, it returned cytokine concentrations to baseline levels rather than completely suppressing them, maintaining core immune functions like phagocytosis.
| Evidence Dimension | Pro-inflammatory cytokine attenuation (IL-6, TNF-α) |
| Target Compound Data | Return to baseline levels in LPS-induced models |
| Comparator Or Baseline | Untreated LPS-induced hyperinflammation model |
| Quantified Difference | Significant reduction in morbidity and mortality markers |
| Conditions | In vivo and in vitro LPS-induced hyperinflammation models |
Provides a validated, highly specific bioactive profile for buyers sourcing immunomodulatory compounds for advanced nutraceutical or therapeutic development.
Due to its pre-protected aliphatic hydroxyl group, 4-(2-acetoxy-ethyl)phenol is the optimal starting material for the regioselective synthesis of salidroside and other valuable phenylethanoid glycosides, eliminating multi-step protection sequences [1].
Its optimized hydrophilic-lipophilic balance makes it the preferred choice over free tyrosol for formulating oil-in-water emulsions, ensuring the antioxidant remains in the lipid phase to effectively prevent oxidative degradation and rancidity[2].
As a validated probiotic metabolite that downregulates TLR4 and NF-κB pathways without causing total immunosuppression, it is highly suitable for formulating advanced supplements targeting hyperinflammation and cytokine storm mitigation[3].